cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylicacid
Description
Cyclohexanecarboxylic acid derivatives are critical intermediates in pharmaceutical and fine chemical synthesis due to their structural versatility and biological relevance . The compound cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid features a unique substitution pattern: a thioformylbenzoyl group at the 2-position of the benzoyl moiety and a carboxylic acid group in the cis configuration on the cyclohexane ring. This combination introduces both steric and electronic effects that may influence reactivity, solubility, and biological activity. The thioformyl group (-CHS) is distinct from common substituents (e.g., trifluoromethyl, bromobenzoyl) and could enhance chelation properties or serve as a reactive site for further derivatization.
Properties
Molecular Formula |
C15H16O3S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(13-4-2-1-3-12(13)9-19)10-5-7-11(8-6-10)15(17)18/h1-4,9-11H,5-8H2,(H,17,18) |
InChI Key |
VMFOVRSXUNVDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2C=S)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled temperature and pressure conditions.
Introduction of the Thioformylbenzoyl Group: The thioformylbenzoyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of benzoyl chloride with thiol in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major product formed is the corresponding alcohol or thiol.
Substitution: Substitution reactions can occur at the benzoyl group, where the thioformyl group can be replaced by other functional groups such as halogens or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, Lewis acids or bases.
Scientific Research Applications
Chemistry: cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a precursor for the development of new materials.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate the mechanisms of various biochemical pathways.
Medicine: Although not widely used in clinical settings, cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid has potential applications in drug discovery and development. It is studied for its potential therapeutic effects and as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The thioformyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The 4-position of the cyclohexane ring is a common modification site in medicinal chemistry. Key comparisons with structurally related compounds include:
- Electronic Effects : The thioformyl group (-CHS) is less electronegative than trifluoromethyl (-CF₃) but more polarizable than bromine or methyl groups. This may enhance interactions with metal ions or enzymes .
- Solubility: The carboxylic acid group enables salt formation (e.g., sodium, potassium), as seen in tranexamic acid derivatives , but the thioformylbenzoyl moiety may reduce aqueous solubility compared to aminomethyl or hydroxymethyl analogs.
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